

# limitations of squalene as a carrier for proteinbased drugs

Author: BenchChem Technical Support Team. Date: December 2025



## **Squalene Carrier Technical Support Center**

This guide provides researchers, scientists, and drug development professionals with technical support for using **squalene** as a carrier for protein-based drugs. It includes troubleshooting advice for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.

## **Section 1: Troubleshooting Guides**

This section addresses specific problems you may encounter during the formulation and characterization of **squalene**-based protein drug carriers.

Problem: My **squalene** emulsion is physically unstable and shows signs of phase separation (creaming or coalescence).

#### Possible Causes:

- Incorrect Homogenization Parameters: Insufficient shear force or processing time during emulsification can lead to large, non-uniform oil droplets that are prone to separation.
- Inappropriate Surfactant Concentration: Too little surfactant will fail to adequately cover the oil-water interface, leading to droplet coalescence.
- Suboptimal Formulation pH: The pH of the aqueous phase can affect the charge and conformation of the protein and the stability of the surfactants, potentially leading to



instability.

- High Ionic Strength: High salt concentrations can disrupt the electrostatic repulsion between droplets, promoting flocculation and creaming.
- Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can disrupt the emulsion's stability. **Squalene**-based emulsions are generally stable at refrigerated and room temperatures, but instability can occur at elevated temperatures.[1][2]

#### Solutions:

- Optimize Homogenization:
  - For high-pressure homogenization, increase the pressure (e.g., from 10 MPa to 150 MPa) and/or the number of passes to reduce the droplet size to a more stable range (ideally below 150 nm).[3][4]
  - Ensure your rotor-stator or microfluidizer is operating at the recommended speed and for a sufficient duration.
- Adjust Surfactant Levels:
  - Experiment with slightly higher concentrations of non-ionic surfactants like Tween 80 or Span 85. A common concentration for these in **squalene** emulsions is around 0.5% (w/v) each.
  - Consider using a combination of surfactants to achieve a more stable interfacial film.
- Control pH and Ionic Strength:
  - Prepare your emulsion in a buffered aqueous phase (e.g., citrate buffer) to maintain a stable pH. The optimal pH will be protein-dependent, often a pH where the protein retains its native structure and has a net charge to prevent aggregation.
  - Minimize the use of salts in the formulation. If salts are necessary, use the lowest effective concentration.
- Implement Proper Storage:



- Store emulsions at controlled temperatures, typically between 2-8°C. Avoid freezing unless the formulation has been specifically designed for it.
- Conduct stability studies at various temperatures (e.g., 5°C, 25°C, and 40°C) to determine the acceptable storage range for your specific formulation.

Problem: I am observing aggregation or denaturation of my protein therapeutic after incorporating it into the **squalene** emulsion.

#### Possible Causes:

- Interfacial Stress: The high surface area of the oil-water interface is a major cause of protein denaturation. Proteins tend to adsorb to this interface, where they can unfold and aggregate.
- Shear Stress During Homogenization: The high-energy process of creating the emulsion can physically stress the protein, leading to unfolding and aggregation.
- Chemical Incompatibility: Components of the formulation, such as certain surfactants or impurities in the squalene, could chemically degrade the protein.
- Oxidation: Squalene contains multiple double bonds, making it susceptible to oxidation.
   Oxidative byproducts could potentially damage the protein.

#### Solutions:

- Minimize Interfacial Adsorption:
  - Incorporate a non-ionic surfactant (e.g., Polysorbate 80) into the formulation before adding the protein. The surfactant will preferentially occupy the oil-water interface, reducing the area available for protein adsorption.
  - Consider adding the protein to the pre-formed emulsion, which may prevent denaturation that could occur during the high-shear emulsification process.
- Protect Against Physical Stress:
  - Use the lowest effective homogenization energy (pressure, time) that still produces a stable emulsion.



- Investigate less harsh emulsification methods if protein stability remains an issue.
- Use High-Purity Components:
  - Utilize highly purified squalene and pharmaceutical-grade surfactants to minimize reactive impurities.
- Prevent Oxidation:
  - Consider adding an antioxidant, such as alpha-tocopherol (Vitamin E), to the oil phase to protect the **squalene** and the protein from oxidation.
  - Prepare and store the emulsion under an inert gas like nitrogen or argon to minimize exposure to oxygen.

## **Section 2: Frequently Asked Questions (FAQs)**

Q1: What are the critical quality attributes to monitor for a **squalene**-based emulsion for protein delivery?

A1: The key quality attributes to monitor are:

- Particle Size and Polydispersity Index (PDI): These are critical for stability and in vivo
  performance. Smaller particle sizes (e.g., 80-150 nm) are generally associated with better
  stability. PDI measures the width of the particle size distribution; a value below 0.2 is typically
  desired for a uniform emulsion.
- Zeta Potential: This measures the surface charge of the droplets and is an indicator of colloidal stability. For oil-in-water emulsions, a zeta potential more negative than -25 mV or more positive than +25 mV is generally considered stable.
- pH and Osmolality: These should be controlled to ensure they are within a range that is compatible with the protein's stability and suitable for the intended route of administration.
- Protein Integrity and Concentration: You must verify that the protein has not denatured, aggregated, or degraded and that its concentration remains stable over time.

## Troubleshooting & Optimization





 Visual Appearance: The emulsion should be homogenous and free of visible particulates or phase separation.

Q2: How does particle size affect the stability and efficacy of a squalene emulsion?

A2: Particle size is a crucial parameter.

- Stability: Emulsions with smaller droplet sizes (e.g., below 150 nm) tend to be more physically stable against creaming and coalescence. For example, emulsions with an 80 nm diameter have shown no measurable change in size even after one month at 40°C, whereas larger particle sizes may exhibit temperature-dependent phase separation.
- Efficacy (Immunogenicity): In vaccine applications, particle size influences the uptake by antigen-presenting cells. Emulsions with particle sizes between 100-200 nm are suggested to be efficiently taken up by dendritic cells. Studies have shown that emulsions with an 80 nm particle size can achieve superior immunogenicity compared to larger sizes.

Q3: Can I use Circular Dichroism (CD) spectroscopy to check if my protein has denatured in the emulsion?

A3: Yes, but it is challenging. CD spectroscopy is an excellent technique for evaluating the secondary structure of proteins. However, **squalene** emulsions are turbid and scatter light, which can create significant artifacts in the CD spectrum. Special considerations are needed:

- The emulsion may need to be significantly diluted.
- A micro-cuvette with a short path length (e.g., 0.1 cm or less) is often required.
- Specialized spectropolarimeters and data processing techniques may be necessary to correct for scattering effects. It is crucial to run appropriate blanks, including the buffer and the **squalene** emulsion without the protein, to subtract background signals.

Q4: What is the mechanism behind **squalene**'s adjuvant effect, and could this be a limitation for therapeutic protein delivery?

A4: **Squalene**-based emulsions act as potent adjuvants by inducing a strong innate immune response. They cause a transient local reaction, leading to the release of cytokines and



chemokines, which recruit immune cells like monocytes and neutrophils to the injection site. This enhances antigen presentation and leads to robust B and T cell responses.

For a therapeutic protein that is not intended to be a vaccine, this inherent immunogenicity is a significant limitation. The adjuvant effect could trigger an unwanted immune response against the therapeutic protein itself, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the drug's therapeutic effect and potentially cause adverse immune reactions. Therefore, for chronic protein therapies, a non-adjuvant delivery system would be preferable.

# Section 3: Data & Protocols Quantitative Data Summary

Table 1: Effect of Particle Size on **Squalene** Emulsion Stability

| Particle Size (nm) | Storage<br>Temperature | Stability Outcome (after 1 month)             | Reference |
|--------------------|------------------------|-----------------------------------------------|-----------|
| 80                 | 40°C                   | No measurable change in size                  |           |
| < 150              | 5°C or 25°C            | Maintained stability                          | -         |
| > 150              | 40°C                   | Temperature-<br>dependent phase<br>separation | _         |

Table 2: Typical Formulation Compositions of Squalene-Based Emulsions



| Component           | MF59® Formulation        | AS03 Formulation             | Reference    |
|---------------------|--------------------------|------------------------------|--------------|
| Squalene            | ~4.3% v/v                | ~5% v/v                      | _            |
| Surfactant 1        | Tween® 80 (~0.5%<br>w/v) | Tween® 80 (~1.8% v/v)        |              |
| Surfactant 2        | Span® 85 (~0.5%<br>w/v)  | -                            | _            |
| Antioxidant         | -                        | α-tocopherol (~5% v/v)       | _            |
| Aqueous Phase       | 10 mM Citrate Buffer     | Phosphate Buffered<br>Saline | <del>-</del> |
| Final Particle Size | ~165 nm                  | ~155 nm                      |              |

## **Experimental Protocols**

Protocol 1: Preparation of a **Squalene** Oil-in-Water Emulsion

Objective: To prepare a stable **squalene**-in-water nanoemulsion using high-pressure homogenization.

#### Materials:

- **Squalene** (high purity)
- Polysorbate 80 (Tween® 80)
- Buffer (e.g., 10 mM Citrate Buffer, pH 6.5)
- Rotor-stator homogenizer
- High-pressure homogenizer (e.g., a Microfluidizer)

#### Methodology:



- Prepare the Aqueous Phase: Dissolve Tween® 80 in the citrate buffer to a final concentration of 1% (w/w). Filter the solution through a  $0.22~\mu m$  filter.
- Prepare the Oil Phase: Use squalene as the oil phase. If including an antioxidant like α-tocopherol, dissolve it in the squalene at this stage.
- Create a Coarse Emulsion: Combine the oil phase (e.g., 5% v/v) and the aqueous phase (95% v/v). Homogenize the mixture using a rotor-stator homogenizer at 5,000-8,000 rpm for 5-10 minutes. This will create a coarse, milky-white pre-emulsion.
- High-Pressure Homogenization: Immediately pass the coarse emulsion through a highpressure homogenizer.
  - Set the operating pressure between 100-150 MPa.
  - Process the emulsion for 3-5 discrete passes. The exact number of passes will depend on the desired particle size and the specific homogenizer used.
  - Ensure the system is cooled to prevent excessive heating of the emulsion during processing.
- Sterilization (Optional): The final nanoemulsion can be sterilized by filtration through a 0.22
   µm filter.
- Protein Addition: The therapeutic protein can be added by gentle mixing into the pre-formed emulsion. This helps avoid exposing the protein to the high shear forces of homogenization.

Protocol 2: Characterization of Emulsion Particle Size and Zeta Potential

Objective: To measure the mean particle size, polydispersity index (PDI), and zeta potential of the **squalene** emulsion using Dynamic Light Scattering (DLS).

#### Materials:

- Squalene emulsion sample
- Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)



- Deionized water (for dilution)
- Disposable cuvettes (for size measurement) and folded capillary cells (for zeta potential)

#### Methodology:

- Sample Preparation:
  - Dilute a small aliquot of the **squalene** emulsion in deionized water or the original buffer.
     The dilution factor should be high enough to obtain a transparent or semi-transparent suspension to avoid multiple scattering effects (a typical count rate of 200-500 kcps is often ideal, but consult your instrument's manual).
- Particle Size and PDI Measurement:
  - Transfer the diluted sample to a clean, disposable sizing cuvette.
  - Place the cuvette in the DLS instrument.
  - Set the instrument parameters: select the refractive index for squalene (~1.49) and the dispersant (water, ~1.33). Set the equilibration time to ~120 seconds.
  - Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the PDI. Record at least three independent measurements.
- Zeta Potential Measurement:
  - Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped.
  - Place the cell into the instrument.
  - Perform the measurement. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.
  - Record the mean zeta potential and the standard deviation from multiple readings.

Protocol 3: Assessing Protein Secondary Structure with Circular Dichroism (CD)



Objective: To evaluate potential changes in the secondary structure of a protein upon formulation in a **squalene** emulsion.

#### Materials:

- Protein-in-emulsion sample
- Control samples: protein in buffer, emulsion without protein (blank)
- CD Spectropolarimeter
- Quartz cuvette with a short path length (e.g., 0.1 cm)
- Nitrogen gas supply

#### Methodology:

- Instrument Setup:
  - Purge the CD instrument with high-purity nitrogen gas for at least 20-30 minutes before
    use to remove oxygen, which absorbs in the far-UV region.
  - Turn on the lamp and allow it to warm up for at least 20 minutes.
- Sample Preparation:
  - The protein concentration should be carefully determined and may need to be low (e.g.,
     0.1 mg/mL) to minimize signal absorption.
  - The emulsion may need to be diluted to reduce light scattering. Use the same buffer for all dilutions.
- Data Collection:
  - Set the spectral range for far-UV analysis (typically 190-260 nm) to assess secondary structure.



- Set the scan speed (e.g., 50 nm/min), bandwidth (e.g., 1.0 nm), and response time (e.g., 2 sec).
- Collect a baseline spectrum using the emulsion without protein (the blank). This is critical for subtracting the background signal from the emulsion itself.
- Collect a spectrum for the protein-in-buffer control sample.
- Collect a spectrum for the protein-in-emulsion sample.
- Average multiple scans (e.g., 3-5 scans) for each sample to improve the signal-to-noise ratio.
- Data Analysis:
  - Subtract the blank spectrum from the sample spectra.
  - Convert the raw data (ellipticity) to Molar Residue Ellipticity  $[\theta]$ .
  - Compare the spectrum of the protein in the emulsion to the spectrum of the protein in buffer. Significant changes in the shape and magnitude of the peaks (e.g., at ~208 nm and ~222 nm for alpha-helices) indicate a change in secondary structure.

## **Section 4: Visual Diagrams**





Click to download full resolution via product page

Caption: Workflow for preparing and characterizing a **squalene**-based nanoemulsion for protein delivery.





Click to download full resolution via product page

Caption: Factors leading to protein instability in **squalene** emulsions and corresponding mitigation strategies.





Click to download full resolution via product page

Caption: Troubleshooting flowchart for addressing physical instability in **squalene** emulsions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [limitations of squalene as a carrier for protein-based drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077637#limitations-of-squalene-as-a-carrier-for-protein-based-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com